molecular formula C11H21NO B14883419 [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol

[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol

Cat. No.: B14883419
M. Wt: 183.29 g/mol
InChI Key: WVDUAOYJLFVEMW-WDEREUQCSA-N
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Description

[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol is a chemical compound with the molecular formula C10H19NO It is a derivative of quinolizidine, a bicyclic amine, and features a methanol group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine using a palladium catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of methanol, which acts as both a solvent and a reactant, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions include quinolizidine N-oxide derivatives, fully saturated quinolizidine derivatives, and various substituted quinolizidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol can be compared with other quinolizidine derivatives, such as:

    Lupinine: Another quinolizidine alkaloid with a hydroxyl group, but with different stereochemistry and biological activity.

    Sparteine: A quinolizidine alkaloid with multiple nitrogen atoms and different pharmacological properties.

    Cytisine: A quinolizidine alkaloid with a pyridine ring, used as a smoking cessation aid.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[(1R,9aR)-9a-methyl-1,2,3,4,6,7,8,9-octahydroquinolizin-1-yl]methanol

InChI

InChI=1S/C11H21NO/c1-11-6-2-3-7-12(11)8-4-5-10(11)9-13/h10,13H,2-9H2,1H3/t10-,11+/m0/s1

InChI Key

WVDUAOYJLFVEMW-WDEREUQCSA-N

Isomeric SMILES

C[C@]12CCCCN1CCC[C@H]2CO

Canonical SMILES

CC12CCCCN1CCCC2CO

Origin of Product

United States

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